molecular formula C13H13ClN4O3S B3638996 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B3638996
M. Wt: 340.79 g/mol
InChI Key: CYJTUBCWGIBXKA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The structure comprises a 2-methylpropyl substituent at the 5-position of the thiadiazole ring and a 4-nitrobenzamide moiety linked via an amide bond. The nitro group at the para position of the benzamide ring introduces strong electron-withdrawing effects, which may influence electronic distribution, solubility, and biological activity.

Properties

IUPAC Name

2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-7(2)5-11-16-17-13(22-11)15-12(19)9-4-3-8(18(20)21)6-10(9)14/h3-4,6-7H,5H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJTUBCWGIBXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves multistep reactions. One common approach is the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives to form the thiadiazole ring. The nitrobenzamide moiety can be introduced through nitration reactions followed by amide formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted benzamides .

Scientific Research Applications

2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiadiazole ring may also play a role in modulating biological activity by binding to specific enzymes or receptors .

Comparison with Similar Compounds

Table 2: Bioactivity of Related Compounds

Compound Class Reported Activities Mechanism/Application Reference
Thiadiazole derivatives (e.g., ) Herbicidal, plant growth regulation Likely disruption of metabolic pathways in plants
Thiazole derivatives (e.g., ) Antiparasitic (PFOR enzyme inhibition) Targets pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms
Tetrazole derivatives (e.g., ) Plant growth regulation (auxin/cytokinin-like activity) Mimics plant hormones (e.g., 2h, 2j in showed auxin activity)

Key Observations:

  • Thiadiazoles vs. Thiazoles: While thiadiazoles in focus on agricultural applications (herbicidal activity), thiazoles like target enzymatic pathways in parasites. The nitro group in the target compound may confer dual functionality, depending on its electronic interaction with biological targets.
  • Role of Substituents: The 4-nitro group in the target compound could enhance oxidative stress in target organisms, similar to nitrothiazole derivatives (e.g., nitazoxanide in ). However, the absence of a nitro group in ’s thiadiazole correlates with lower cytotoxicity in non-target species.
Crystallographic and Electronic Comparisons

Thiazole and thiadiazole derivatives often exhibit planar geometries stabilized by hydrogen bonding. For example, reported intermolecular N–H⋯N and C–H⋯F interactions, critical for crystal packing. The target compound’s nitro group may engage in stronger hydrogen-bonding networks compared to fluoro or chloro substituents, influencing solubility and stability .

Biological Activity

The compound 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3O2SC_{10}H_{12}ClN_3O_2S with a molecular weight of approximately 249.73 g/mol. The presence of the thiadiazole ring and the nitro group contributes to its diverse biological properties.

Structural Formula

InChI InChI 1S C10H12ClN3O2S c1 6 2 5 11 12 10 14 5 9 13 8 15 7 3 h5H 6H2 1 4H3 H 11 12 13 \text{InChI }\text{InChI 1S C10H12ClN3O2S c1 6 2 5 11 12 10 14 5 9 13 8 15 7 3 h5H 6H2 1 4H3 H 11 12 13 }

Key Features

FeatureDescription
Molecular Weight 249.73 g/mol
Molecular Formula C10H12ClN3O2S
Functional Groups Thiadiazole, Nitro, Benzamide

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted by Singh et al. reported that derivatives of thiadiazoles showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Antidiabetic Potential

The compound has also been evaluated for its antidiabetic effects, particularly its ability to inhibit α-glucosidase and α-amylase enzymes.

Research Findings

A study published in Pharmaceutical Biology highlighted that derivatives similar to this compound exhibited varying degrees of inhibitory activity with IC50 values ranging from 10.75 μM to 130.90 μM . The most potent derivative in the study was identified as having a methyl and nitro substitution pattern that enhanced its inhibitory capacity.

Anti-inflammatory Activity

The compound has been investigated for anti-inflammatory properties as well. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Experimental Evidence

In animal models, compounds with similar structures have shown reduced inflammation markers when administered preemptively or during inflammatory responses .

The biological activities of this compound can be attributed to:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways.
  • Receptor Interactions : It may interact with specific receptors that modulate inflammatory responses.
  • Cellular Uptake : The presence of the 2-methylpropyl group may enhance cellular permeability.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential.

Compound NameAntimicrobial ActivityAntidiabetic ActivityAnti-inflammatory Activity
2-chloro-N-[5-(isobutyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamideModerateLowModerate
2-chloro-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamideHighModerateHigh
This compound High High High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.